![molecular formula C15H24N4O2 B1455969 tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate CAS No. 1206248-50-1](/img/structure/B1455969.png)
tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate
Overview
Description
“tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate” is a chemical compound with the CAS Number: 1206248-50-1. It has a molecular weight of 292.38 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 4°C and protected from light .Scientific Research Applications
Synthesis of Biologically Active Compounds
One of the primary scientific research applications of tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate and its derivatives is in the synthesis of biologically active compounds. For example, derivatives of this compound have been synthesized as intermediates in the production of crizotinib, a well-known anticancer drug. The synthesis involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and demonstrates the compound's role in creating molecules with significant biological activity (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Development of Anticancer Drugs
The compound has been used as a key intermediate in the synthesis of small molecule anticancer drugs. A notable example includes the development of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an intermediate. This research highlights the compound's utility in addressing the PI3K/AKT/mTOR pathway in cancer, showing its potential in the ongoing search for effective anticancer therapies (Zhang, Ye, Xu, & Xu, 2018).
Antibacterial and Anthelmintic Activity Evaluation
In addition to its role in anticancer drug synthesis, this compound's derivatives have been evaluated for their antibacterial and anthelmintic activities. The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showcase its potential in generating new treatments for infectious diseases, although the results indicate a need for further optimization to enhance biological efficacy (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Photocatalyzed Amination for Chromone Assembly
The compound has also found applications in photocatalyzed reactions, such as the amination of o-hydroxyarylenaminones to assemble 3-aminochromones. This research illustrates the compound's utility in creating complex molecules through mild conditions, expanding its applications in synthetic organic chemistry and drug development (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-12-5-8-19(9-6-12)13-10-11(16)4-7-17-13/h4,7,10,12H,5-6,8-9H2,1-3H3,(H2,16,17)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTWOJWZUFNVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


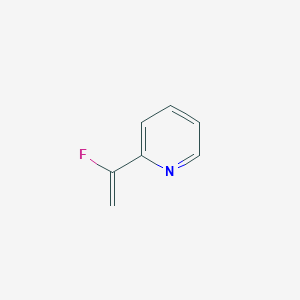


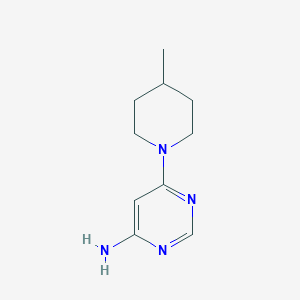
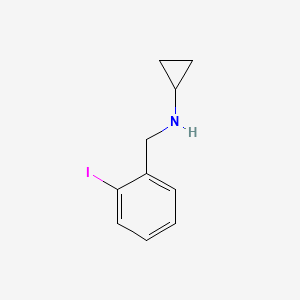
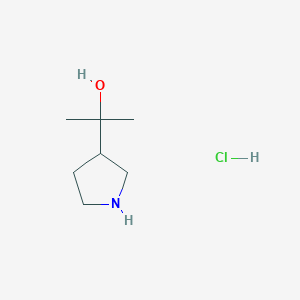


![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)
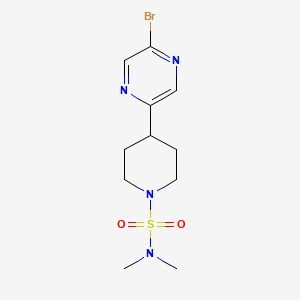
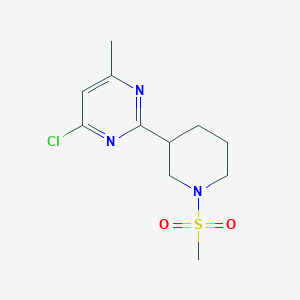
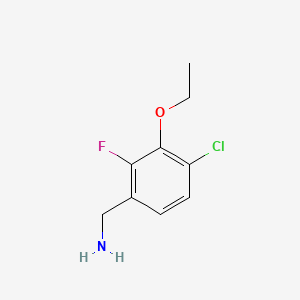
![1-[(1,3-Thiazol-5-yl)methyl]piperazine](/img/structure/B1455909.png)